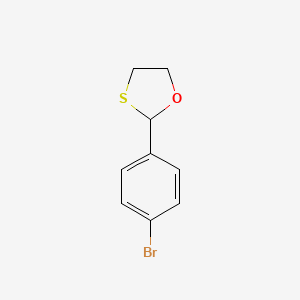

2-(4-Bromophenyl)-1,3-oxathiolane

Übersicht

Beschreibung

2-(4-Bromophenyl)-1,3-oxathiolane (2-BPOT) is a sulfur-containing heterocyclic compound that has been studied for its potential applications in various areas of scientific research. This compound is an important building block for the synthesis of other compounds, and it has been used in a wide range of laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Stereochemical Studies

- Oxidation and Resolution : 1,3-oxathianes and 1,3-dithianes, including those with a p-bromophenyl group at position 2, have been oxidized to sulphoxides and resolved by chromatography. Their absolute configurations, especially for p-bromophenyl compounds, have been assigned based on known configurations for analogous 1,3-oxathiolanes (Andresen & Sandström, 1993).

Chemical Reactivity and Applications

- Reactivity with Various Reagents : The reactivity of certain 1,3-oxathiolan derivatives towards a range of reagents, including bromoester, has been investigated, leading to the synthesis of new heterocyclic systems (Hamama et al., 2017).

- N- and S-Oxidation in Human Liver Microsomes : Studies show that enantiomers of 4-bromophenyl-1,3-oxathiolane can be converted to S-oxides in the presence of adult human liver microsomes, demonstrating their potential for biochemical research (Cashman et al., 1993).

Synthesis and Stereochemistry

- Alkylation of Carbanions : Carbanions derived from 4-substituted-1,3-oxathiolane have been used in diastereoselective alkylation reactions, indicating their utility in synthetic organic chemistry (Perrier et al., 1992).

- Antiviral Activities : Some stereoisomers of 1,3-oxathiolane nucleosides have shown inhibitory activities against herpes simplex viruses and human cytomegalovirus, highlighting their potential in antiviral research (Bednarski et al., 1994).

Catalysis and Synthetic Methods

- Synthesis of Aryl Vinyl Sulfides : 1,3-Oxathiolanes have been used as vinyl sulfide surrogates in the palladium-catalyzed synthesis of aryl vinyl sulfides, demonstrating their application in catalysis (Schmink et al., 2016).

Kinetic Studies and Mechanism Determination

- Kinetics of Synthesis : The kinetics of synthesizing 1,3-oxathiolane-2-thiones using a bimetallic aluminum(salen) complex have been studied, contributing to the understanding of reaction mechanisms in organic chemistry (Clegg et al., 2010).

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to interact with various biological targets, influencing their function and activity .

Mode of Action

It’s worth noting that the compound’s interaction with its targets could lead to changes in the biochemical processes within the cell .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 2-(4-Bromophenyl)-1,3-oxathiolane interacts with its targets and performs its function .

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-1,3-oxathiolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrOS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSWDFDFGUDMQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(O1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464787 | |

| Record name | 1,3-Oxathiolane, 2-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77853-37-3 | |

| Record name | 1,3-Oxathiolane, 2-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

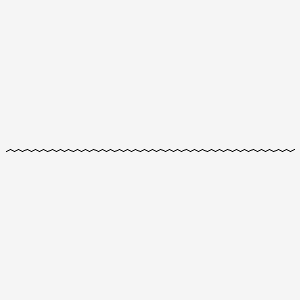

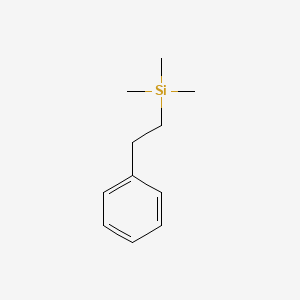

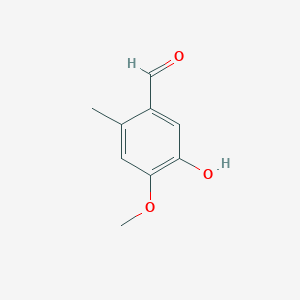

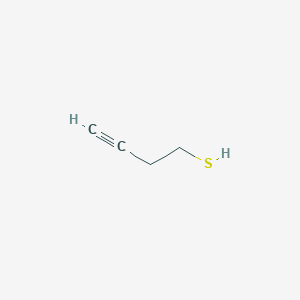

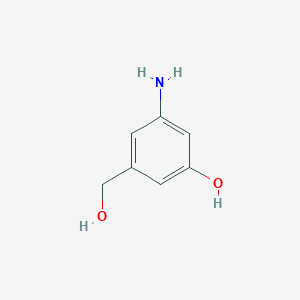

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Piperidinone, 3,4,5-tris(phenylmethoxy)-6-[(phenylmethoxy)methyl]-, (3R,4S,5R,6R)-](/img/structure/B3057162.png)